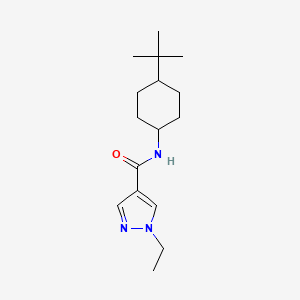![molecular formula C25H32N4O6 B14922970 N'~1~,N'~7~-bis[(E)-(2,3-dimethoxyphenyl)methylidene]heptanedihydrazide](/img/structure/B14922970.png)
N'~1~,N'~7~-bis[(E)-(2,3-dimethoxyphenyl)methylidene]heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two dimethoxyphenyl groups attached to a heptanedihydrazide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~7~-BIS[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE
- N’~1~,N’~7~-BIS[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE
Uniqueness
N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds.
Properties
Molecular Formula |
C25H32N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C25H32N4O6/c1-32-20-12-8-10-18(24(20)34-3)16-26-28-22(30)14-6-5-7-15-23(31)29-27-17-19-11-9-13-21(33-2)25(19)35-4/h8-13,16-17H,5-7,14-15H2,1-4H3,(H,28,30)(H,29,31)/b26-16+,27-17+ |
InChI Key |
LTUOMVALMYMMGO-CTVDDJEBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B14922896.png)
![5-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14922903.png)


![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14922907.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922923.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]butanehydrazide](/img/structure/B14922933.png)
![4-(3-{[N'-(3-chloro-4-methylphenyl)-N-methylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14922939.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922941.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B14922948.png)
![(2E)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-diphenylprop-2-enamide](/img/structure/B14922950.png)
![5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922952.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922957.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14922967.png)
